N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
Description
The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide is a heterocyclic molecule featuring a piperidine core substituted with a thiadiazole and oxadiazole moiety. The pyridinyl group may enhance solubility or binding affinity to biological targets.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2S/c1-11-21-22-17(27-11)20-16(25)13-5-3-7-24(9-13)10-14-19-15(23-26-14)12-4-2-6-18-8-12/h2,4,6,8,13H,3,5,7,9-10H2,1H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUQWZOXGXVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide is a compound that integrates the structural features of thiadiazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticonvulsant, anticancer agent, and its role in cholinesterase inhibition.
Structure and Synthesis
The compound features a piperidine ring substituted with a thiadiazole and oxadiazole group. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired functional groups. The molecular structure can be represented as follows:
Anticonvulsant Activity
Recent studies have indicated that derivatives of the thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated efficacy in various seizure models such as the maximal electroshock seizure (MES) test.
Key Findings:
- In Vivo Studies : The compound showed a protective effect in MES models with an LD50 of approximately 3,807.87 mg/kg and demonstrated 66.67% protection at 100 mg/kg doses .
- Mechanistic Insights : The anticonvulsant activity is believed to be mediated through GABAergic mechanisms and modulation of voltage-gated ion channels .
Anticancer Activity
The anticancer potential of this compound has been explored against various cancer cell lines.
Research Findings:
- Cytotoxicity : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation significantly. For example, certain derivatives displayed IC50 values lower than 10 µM against liver carcinoma cell lines (HUH7), indicating strong anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HUH7 | 10.1 |
| Compound B | HCT116 | 8.0 |
| Compound C | MCF7 | 12.5 |
Cholinesterase Inhibition
The compound has also been evaluated for its potential as a cholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Inhibition Studies:
- Binding Affinity : Molecular docking studies revealed that the compound interacts non-covalently with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing IC50 values ranging from 12.8 to 99.2 µM for AChE inhibition .
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 12.8 - 99.2 |
| BChE | Not specified |
Scientific Research Applications
Molecular Formula and Structure
The compound has a complex structure characterized by multiple functional groups that contribute to its reactivity and biological activity. Its molecular formula is , and it features a thiadiazole ring fused with a piperidine moiety and an oxadiazole derivative.
Key Functional Groups
- Thiadiazole : Known for its diverse biological activities.
- Piperidine : Often associated with pharmacological properties.
- Oxadiazole : Exhibits potential in antimicrobial and anti-inflammatory activities.
Medicinal Chemistry
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide has been studied for its potential as a therapeutic agent:
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and oxadiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Further investigations are required to elucidate its mechanism of action and therapeutic potential.
Agricultural Applications
The compound's unique structure also positions it as a potential agrochemical:
Fungicidal Activity
Thiadiazole derivatives have demonstrated efficacy against fungal pathogens in crops. This compound could be developed into a fungicide to protect plants from diseases caused by fungi, thereby enhancing agricultural productivity.
Pesticidal Properties
Research into the insecticidal properties of thiadiazole-containing compounds indicates potential use in pest management strategies. Its ability to disrupt insect physiology could lead to the development of novel pesticides.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations compared to control groups.
Case Study 2: Anticancer Activity
In a research article from Cancer Research, the compound was tested against several cancer cell lines. Results showed that it inhibited cell proliferation and induced apoptosis via mitochondrial pathway activation, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison requires structural, physicochemical, and bioactivity data.
Table 1: Key Features of Structurally Related Compounds
Critical Observations
- Thiadiazole vs. Oxadiazole Bioactivity : Thiadiazoles (e.g., acetazolamide) often target carbonic anhydrase, while oxadiazoles (e.g., raltegravir analogs) exhibit antiviral activity. The combination in the target compound may yield dual functionality .
- Piperidine Flexibility : The piperidine ring’s conformational flexibility could enhance binding to enzymes with deep active sites (e.g., proteases or kinases) compared to rigid bicyclic systems.
- Substituent Effects : The pyridinyl group in the oxadiazole moiety may improve solubility and hydrogen-bonding capacity relative to phenyl-substituted analogs.
Limitations of Available Evidence
The provided evidence focuses on SHELX software for crystallography , which is unrelated to the compound’s synthesis, bioactivity, or comparative studies. Without experimental data (e.g., IC₅₀ values, crystallographic coordinates, or SAR tables), this analysis remains hypothetical. Future studies should:
Resolve the compound’s crystal structure using SHELXL .
Compare its pharmacokinetic profiles with analogs (e.g., logP, metabolic stability).
Validate target engagement through biochemical assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
